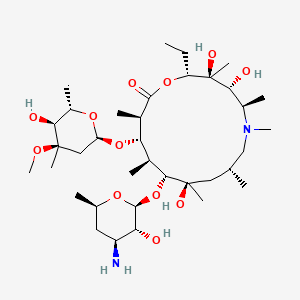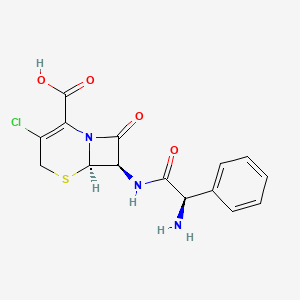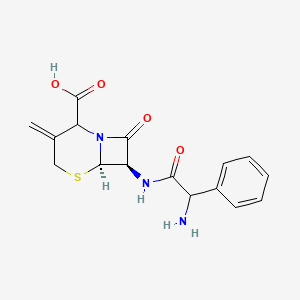
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one
Overview
Description
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is an organic compound that contains two 1,2,4-triazole rings connected by a propane backbone with a ketone functional group at the central carbon
Mechanism of Action
Target of Action
It is known that similar compounds have shown cytotoxic activities against tumor cell lines .
Mode of Action
It is known that similar compounds have shown to interact with their targets, leading to cytotoxic activities .
Biochemical Pathways
It is known that similar compounds have shown to affect various biochemical pathways, leading to cytotoxic activities .
Pharmacokinetics
It is known that similar compounds have shown various pharmacokinetic properties .
Result of Action
It is known that similar compounds have shown to have cytotoxic activities against tumor cell lines .
Action Environment
It is known that similar compounds have shown various responses to different environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one can be synthesized through a multi-step process involving the formation of 1,2,4-triazole rings and their subsequent attachment to a propane backbone. . This reaction proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antifungal agents, such as fluconazole.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Industry: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains 1,2,4-triazole rings and a similar propane backbone.
Itraconazole: Another antifungal agent with a similar structure but different functional groups.
Voriconazole: A triazole antifungal with a similar mechanism of action but different structural features.
Uniqueness
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one is unique due to its specific combination of two triazole rings and a central ketone group, which provides distinct chemical reactivity and coordination properties. This makes it a versatile building block for the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
1,3-bis(1,2,4-triazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIIJSWEPRYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266711 | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98414-56-3 | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98414-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis-1H-[1,2,4]-triazol-1-yl-propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












